(S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is a chemical compound that features a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
The synthesis of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester typically involves the protection of an alcohol group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions are generally mild, and the product can be purified through standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is widely used in scientific research:
Chemistry: It is used as a protecting group in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules to study their functions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of fine chemicals and materials
Wirkmechanismus
The mechanism of action of (S)-3-(tert-butyl-diphenyl-silanyloxy)-2-methyl-propionic acid methyl ester involves the formation of a stable silyl ether. The tert-butyldiphenylsilyl group protects the alcohol from unwanted reactions during synthetic procedures. The stability of the silyl ether is due to the steric hindrance provided by the bulky tert-butyl and diphenyl groups, which prevent nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Methyl(S)-3-(t-butyldiphenylsilyloxy)-2-methylpropionate is unique due to its bulky tert-butyldiphenylsilyl group, which provides exceptional stability compared to other silyl protecting groups such as tert-butyldimethylsilyl (TBDMS) and trimethylsilyl (TMS). Similar compounds include:
Tert-butyldimethylsilyl ethers: Less bulky and less stable compared to tert-butyldiphenylsilyl ethers.
Trimethylsilyl ethers: Even less bulky and less stable, often used for temporary protection
Eigenschaften
CAS-Nummer |
95514-03-7 |
---|---|
Molekularformel |
C21H28O3Si |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
methyl (2S)-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropanoate |
InChI |
InChI=1S/C21H28O3Si/c1-17(20(22)23-5)16-24-25(21(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,16H2,1-5H3/t17-/m0/s1 |
InChI-Schlüssel |
FEGOPXSXQDUYIB-KRWDZBQOSA-N |
SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Isomerische SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)OC |
Synonyme |
(S)-3-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methylpropanoic Acid Methyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.